Dianisidine blue

Description

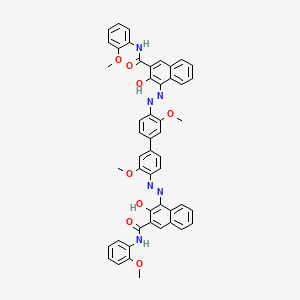

Structure

2D Structure

Properties

CAS No. |

5437-88-7 |

|---|---|

Molecular Formula |

C50H40N6O8 |

Molecular Weight |

852.9 g/mol |

IUPAC Name |

3-hydroxy-4-[[4-[4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C50H40N6O8/c1-61-41-19-11-9-17-37(41)51-49(59)35-25-31-13-5-7-15-33(31)45(47(35)57)55-53-39-23-21-29(27-43(39)63-3)30-22-24-40(44(28-30)64-4)54-56-46-34-16-8-6-14-32(34)26-36(48(46)58)50(60)52-38-18-10-12-20-42(38)62-2/h5-28,57-58H,1-4H3,(H,51,59)(H,52,60) |

InChI Key |

KLBVIRPOVIVOLL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8OC)O)OC)OC |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8OC)O)OC)OC |

Other CAS No. |

5437-88-7 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Derivative Chemistry of O Dianisidine

Synthesis of o-Dianisidine and Related Intermediates

The primary route for the synthesis of o-dianisidine involves the benzidine (B372746) rearrangement of o-anisidine. wikipedia.org Another significant method is the reduction of 2-nitroanisole. This reduction can be achieved using hydrogen gas with a catalyst or through an iron-formic acid system, leading to the formation of o-anisidine, which can then undergo a benzidine-type reaction to yield o-dianisidine. chemdad.com A patented process describes the hydrogenation of o-nitroanisole in the presence of a palladium black catalyst supported on activated carbon within a solvent like isopropanol, followed by conversion of the resulting mass to dianisidine hydrochloride. google.com

The physical and chemical properties of o-dianisidine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molar Mass | 244.294 g·mol⁻¹ wikipedia.org |

| Appearance | White to light pinkish/violet crystalline powder aarneeinternational.comwikipedia.org |

| Melting Point | 133-138 °C chemdad.com |

| Solubility | Sparingly soluble in water; soluble in alcohol, ether, benzene, chloroform, and acetone. chemdad.comfishersci.fi |

Derivatization Strategies for Azo Dye Synthesis

o-Dianisidine is a key precursor in the production of various organic compounds, most notably azo dyes and diisocyanates. chemdad.comfishersci.fichemicalbook.com

The synthesis of azo dyes from o-dianisidine begins with the formation of a bis(diazonium) salt. This is achieved by treating o-dianisidine with nitrous acid. The resulting diazonium salt is then coupled with various aromatic compounds, known as coupling components, to produce a wide range of azo dyes. wikipedia.orggoogle.com These dyes are used in various industries, including textiles, leather, paper, plastics, and rubber. chemdad.comfishersci.fichemicalbook.com

Some of the commercial dyes derived from o-dianisidine include:

C.I. Direct Blue 1 wikipedia.org

C.I. Direct Blue 15 wikipedia.org

C.I. Direct Blue 22 wikipedia.org

C.I. Direct Blue 84 wikipedia.org

C.I. Direct Blue 98 wikipedia.org

Research has also explored the synthesis of polyfunctional reactive azo dyes by coupling diazotized vinylsulfone with chicago acid and then condensing it with bis-cyanurated o-dianisidine, resulting in dyes that produce orange to pink shades on cotton and wool. orientjchem.org

o-Dianisidine is also a chemical intermediate for the production of o-dianisidine diisocyanate (DADI). chemdad.comchemicalbook.com This compound is synthesized by the reaction of 3,3'-dimethoxybenzidine (B85612) with phosgene. ontosight.ai DADI is utilized in the manufacturing of adhesives and as a component in polyurethane elastomers and resins. chemdad.comontosight.aithermofisher.com

| Compound | Molecular Formula | Application |

| o-Dianisidine Diisocyanate (DADI) | C₁₇H₁₆N₂O₄ | Production of polyurethane foams, coatings, adhesives, and elastomers ontosight.ai |

Formation of Azo Dyes and Pigments

Polymerization Reactions Involving o-Dianisidine

Beyond dye synthesis, o-dianisidine participates in various polymerization reactions, leading to the formation of novel materials with specific properties.

Recent research has focused on the synthesis of cyclomatrix polyphosphazene microspheres using o-dianisidine as a monomer. sciety.orgresearchgate.netresearchgate.net In this process, o-dianisidine is reacted with crosslinking agents like hexachlorocyclotriphosphazene (trimer, N₃P₃Cl₆) or octachlorocyclotetraphosphazene (B1205224) (tetramer, N₄P₄Cl₈) via a precipitation polymerization method. sciety.orgresearchgate.netresearchgate.net These reactions yield highly cross-linked inorganic-organic hybrid polyphosphazene microspheres. researchgate.net The resulting materials exhibit enhanced mechanical strength, chemical resistance, and thermal stability. sciety.orgresearchgate.net

| Reactants | Product | Polymerization Method |

| o-Dianisidine (monomer), Hexachlorocyclotriphosphazene (crosslinker) | Crosslinked Trimeric Polyphosphazene Microspheres | Precipitation Polymerization sciety.orgresearchgate.netresearchgate.net |

| o-Dianisidine (monomer), Octachlorocyclotetraphosphazene (crosslinker) | Crosslinked Tetrameric Polyphosphazene Microspheres | Precipitation Polymerization sciety.orgresearchgate.netresearchgate.net |

The Mannich reaction is an organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. byjus.com In the context of o-dianisidine, its reaction with formaldehyde (B43269) and a phenol (B47542), such as bisphenol A (BPA), has been studied. researchgate.net Spectroscopic and computational analysis of this Mannich-type reaction revealed the formation of a monobenzoxazine. researchgate.net This outcome is attributed to the formation of cyclic arrays through intermolecular hydrogen bonds between o-dianisidine and BPA, which prevents the formation of bifunctional benzoxazine (B1645224) or oligomers. researchgate.net

Iii. Advanced Analytical Applications of O Dianisidine

Chromogenic and Redox Indicative Properties in Chemical Assays

The utility of o-dianisidine in chemical assays stems from its strong chromogenic and redox-active nature. chemimpex.com The oxidation of o-dianisidine results in a colored compound, a reaction that can be harnessed for both qualitative and quantitative analysis. rsc.orgcaymanchem.com

O-Dianisidine is widely recognized for its role as a redox indicator. fishersci.fithermofisher.comvwr.combiomol.com Redox indicators are substances that exhibit a distinct color change at a specific electrode potential, signaling the endpoint of a redox titration. The oxidation of o-dianisidine produces a visible color change, typically to a violet or brown hue, which allows for the visual or spectrophotometric determination of the equivalence point in a titration. chemdad.comcaymanchem.com This property is exploited in various analytical procedures, including titrations with N-bromosuccinimide (NBS). sigmaaldrich.com

The development of colorimetric assays is a significant application of o-dianisidine, largely due to its strong chromogenic properties. chemimpex.com It serves as a chromogenic substrate in numerous enzymatic assays, where its oxidation, often catalyzed by peroxidases, leads to a measurable color change. caymanchem.comchemimpex.com This principle is fundamental to assays for determining the activity of enzymes like glucose oxidase, peroxidase, and myeloperoxidase. vwr.combiomol.commdpi.com

For instance, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), o-dianisidine is oxidized to a colored product. mdpi.comresearchgate.net This reaction forms the basis for quantifying substances that produce or consume hydrogen peroxide. researchgate.net A notable application is in the determination of glucose in blood and urine, where glucose oxidase catalyzes the oxidation of glucose to produce H₂O₂, which is then measured using the o-dianisidine-peroxidase system. vwr.comsigmaaldrich.com The initially colorless aromatic amine turns violet upon oxidation, and the intensity of the color, measured spectrophotometrically around 405 nm, is proportional to the analyte concentration. caymanchem.comcaymanchem.comalfachemic.com

Furthermore, o-dianisidine has been employed in colorimetric plate assays to screen for specific enzyme activities in microorganisms. For example, it is used to detect soluble methane (B114726) monooxygenase (sMMO) activity in methanotrophic bacteria. researchgate.netnih.govasm.org The enzymatic reaction with naphthalene (B1677914) produces 1-naphthol, which then forms a deep purple complex with tetrazotized o-dianisidine, allowing for visual identification of sMMO-expressing colonies. researchgate.netnih.govasm.org

Application as a Redox Indicator

Quantitative Determination Methodologies

O-Dianisidine is a key reagent in various quantitative methods, particularly for the determination of inorganic species through spectrophotometry and advanced flow-based techniques. fishersci.fivwr.com

Spectrophotometry using o-dianisidine provides a sensitive method for quantifying a range of inorganic analytes. The underlying principle is the oxidation of o-dianisidine by the target species to a colored product, whose absorbance is then measured. rsc.org

Chlorine : O-Dianisidine serves as a chromogenic reagent for the determination of free chlorine in water samples. rsc.orgnih.gov The oxidation of o-dianisidine by chlorine yields a colored product that can be monitored spectrophotometrically at approximately 445 nm. rsc.orgnih.govcapes.gov.br While effective, some studies have noted that the reagent can be unstable and may offer a narrow linear detection range. nih.gov

Peroxydisulphate : The concentration of peroxydisulphate (persulphate) ions is critical in various industrial processes. cdnsciencepub.comtukenya.ac.ke A spectrophotometric method involves the oxidation of o-dianisidine by peroxydisulphate to form a stable, colored product with an absorbance maximum around 450 nm. cdnsciencepub.comtukenya.ac.keresearchgate.net This provides a simple and sensitive alternative to more complex analytical methods. cdnsciencepub.comcdnsciencepub.com

Nitrites and Thiocyanates : O-Dianisidine is used as a reagent for the detection and determination of nitrites (NO₂⁻) and thiocyanates (SCN⁻). fishersci.fichemdad.comvwr.comnih.gov The reaction with these ions under specific conditions produces a color change that can be quantified. For nitrite (B80452) determination, methods have been developed that utilize o-dianisidine in post-column reactions for chromatographic systems, with detection at 450 nm. researchgate.net The inhibitory effect of thiocyanate (B1210189) on the horseradish peroxidase-catalyzed oxidation of o-dianisidine can also be used for its determination. researchgate.net

Metal Ions : The compound is employed for the detection and spectrophotometric determination of various metal ions, including gold (Au), cobalt (Co), copper (Cu), and cerium(IV) (Ce(IV)). chemdad.comvwr.comsigmaaldrich.comsigmaaldrich.com The reaction of o-dianisidine with oxidizing metal ions like Au(III) and Ce(IV) forms a colored product suitable for quantitative analysis. chemdad.comsigmaaldrich.com

The table below summarizes the spectrophotometric applications of o-dianisidine for the detection of various inorganic species.

| Analyte | Reagent System | Wavelength (nm) | Application |

| Free Chlorine | o-Dianisidine | 445 | Determination in water and industrial formulations rsc.orgnih.govcapes.gov.br |

| Peroxydisulphate | o-Dianisidine | 450 | Determination in industrial processes cdnsciencepub.comtukenya.ac.keresearchgate.net |

| Nitrites | o-Dianisidine/KBr/Nitric Acid | 450 | Post-column reaction detection in ion chromatography researchgate.net |

| Thiocyanates | HRP/H₂O₂/o-Dianisidine | - | Inhibitory enzymatic determination researchgate.net |

| Gold (Au) | o-Dianisidine | - | Spectrophotometric determination vwr.comsigmaaldrich.com |

| Cerium (IV) | o-Dianisidine | - | Spectrophotometric determination vwr.comsigmaaldrich.com |

| Copper (Cu) | o-Dianisidine | - | Detection chemdad.comsigmaaldrich.com |

| Cobalt (Co) | o-Dianisidine | - | Detection chemdad.comsigmaaldrich.com |

Flow Injection Analysis (FIA) is an automated method that benefits from the rapid reaction kinetics and color-forming properties of o-dianisidine. rsc.orgnih.gov FIA systems using o-dianisidine have been developed for the sensitive and selective determination of several substances, offering high sample throughput. nih.govcdnsciencepub.com

For the determination of free chlorine, an FIA procedure has been proposed where chlorine oxidizes o-dianisidine to a colored product monitored at 445 nm. rsc.orgnih.gov To enhance selectivity and minimize interferences from other species in the sample matrix, a gas-diffusion unit can be incorporated into the FIA manifold. rsc.orgnih.govcapes.gov.br This unit allows for the selective permeation of chlorine gas, which is then reacted with the chromogenic reagent. rsc.orgresearchgate.net

Similarly, an optimized spectrophotometric FIA method is available for the determination of peroxydisulphate. cdnsciencepub.comtukenya.ac.ke The analyte oxidizes o-dianisidine to a stable product with an absorbance maximum at 450 nm, providing a simple, sensitive, and rapid analysis. cdnsciencepub.comresearchgate.net

The following table details the parameters of FIA methods using o-dianisidine.

| Analyte | FIA Method Details | Linear Range | Detection Limit | Sample Throughput | Wavelength (nm) |

| Free Chlorine | Gas-diffusion unit with 60s preconcentration | 0.04–1.00 mg/L | 0.04 mg/L | 40 h⁻¹ | 445 |

| Free Chlorine | Tandem flow assembly with 30s concentration | 0.05–1.30 µg/mL | 0.05 µg/mL | 38 h⁻¹ | 445 |

| Peroxydisulphate | Optimized spectrophotometric FIA | - | - | 45-120 h⁻¹ | 450 |

Spectrophotometric Detection of Inorganic Species (e.g., Chlorine, Peroxydisulphate, Nitrites, Thiocyanates, Metal Ions)

Advanced Detection and Sensing Techniques

The chromogenic properties of o-dianisidine have been integrated into modern sensing technologies, including wearable sensors and microfluidic devices. These advanced systems leverage the classic colorimetric reactions of o-dianisidine for point-of-care and real-time analysis.

A microfluidic chip-based wearable colorimetric sensor has been developed for the non-invasive detection of glucose in sweat. mdpi.comacs.orgnih.gov The device contains microchambers with pre-embedded glucose oxidase (GOD), peroxidase, and o-dianisidine reagents. acs.orgnih.gov The enzymatic oxidation of o-dianisidine results in a color change that is more sensitive for detecting the low concentrations of glucose found in sweat compared to conventional reagents. acs.org This wearable sensor demonstrated a linear range of 0.1–0.5 mM for sweat glucose with a detection limit of 0.03 mM. acs.orgnih.gov

In another application, o-dianisidine dihydrochloride (B599025) has been used in paper-based microfluidic devices for the semi-quantitative measurement of lactate (B86563) and uric acid, in addition to glucose. caymanchem.comalfachemic.com The oxidation of the substrate from colorless to violet allows for visual or spectrophotometric quantification at 405 nm. caymanchem.comalfachemic.com These developments highlight the adaptability of o-dianisidine chemistry to novel analytical platforms for accessible and continuous monitoring. mdpi.com

Forensic Applications in Latent Fingerprint Development

The detection of latent fingerprints—impressions left by the friction ridges of a human finger that are not readily visible—is a cornerstone of forensic investigation. Chemical methods are often employed to convert components of sweat residue into colored derivatives, thereby visualizing the print. dovepress.com O-Dianisidine and its derivatives have been utilized in specialized techniques for this purpose.

One notable application involves the use of Fast Blue B, which is the diazotized zinc double salt of o-dianisidine. dovepress.comresearchgate.net Research has demonstrated its effectiveness in developing fingerprints that are contaminated with the active constituents of Cannabis. researchgate.net In a study by Zampa et al., Cannabis-contaminated fingerprints were deposited on a variety of porous and non-porous surfaces. researchgate.net Treatment with a Fast Blue B solution successfully developed these contaminated prints, even in aging tests conducted over 100 days on white paper. researchgate.net This specificity makes it a targeted tool for developing evidence in drug-related cases. researchgate.net

Another innovative forensic application uses o-dianisidine in a biocatalytic assay to determine the gender of a fingerprint's donor. This method leverages the biochemical difference in amino acid concentrations in the sweat of males and females, with women having nearly double the amount. theanalyticalscientist.com The process involves an enzymatic cascade. First, L-amino acid oxidase (L-AAO) reacts with the amino acids present in the fingerprint residue, which produces hydrogen peroxide (H₂O₂). theanalyticalscientist.com Subsequently, horseradish peroxidase (HRP) uses the generated H₂O₂ to oxidize the colorless o-dianisidine substrate, resulting in a colored product. theanalyticalscientist.comfingerprintexpert.in The intensity of this color, which is measured spectrophotometrically, corresponds to the amino acid concentration, thereby indicating the probable gender. theanalyticalscientist.com A 2015 study successfully used this method to analyze amino acids extracted from fingerprints on various surfaces, including a doorknob and a computer screen. theanalyticalscientist.com

| Application | o-Dianisidine Derivative | Principle of Method | Targeted Fingerprints/Information | Reference |

|---|---|---|---|---|

| Development of Contaminated Prints | Fast Blue B [o-Dianisidine bis(diazotized) zinc double salt] | Chemical reaction with active constituents of Cannabis. | Fingerprints contaminated with Cannabis residue on porous and non-porous surfaces. | researchgate.net |

| Gender Determination | o-Dianisidine | Enzymatic assay measuring amino acid levels. L-AAO and HRP enzymes catalyze the oxidation of o-dianisidine, producing a color change proportional to the amino acid concentration. | Determination of donor's sex based on higher amino acid levels in female sweat. | theanalyticalscientist.comfingerprintexpert.in |

Measurement of Total Antioxidant Response (TAR)

The measurement method, developed by Erel, is based on the production of potent hydroxyl radicals (OH•) through the Fenton reaction. nih.govfusabil.org These highly reactive radicals readily oxidize the colorless o-dianisidine substrate, converting it into the bright yellowish-brown dianisyl radical. nih.govdergisi.org When a plasma sample is introduced, the antioxidants present in it compete with the o-dianisidine, suppressing the oxidation and color development. nih.gov The degree to which the color formation is inhibited is directly proportional to the total antioxidant capacity of the sample. nih.govnih.gov The results of the assay are typically expressed as millimoles of Trolox equivalent per liter (mmol Trolox eq./L). nih.govdergisi.org

This automated colorimetric method has been applied in clinical studies to investigate the role of oxidative stress in various conditions. For instance, a study on patients with nonalcoholic steatohepatitis (NASH) found significantly lower TAR levels compared to healthy controls. nih.gov Similarly, research on patients with active rheumatoid arthritis (RA) revealed a significantly lower TAR level than in the control group, indicating a diminished antioxidant capacity in these patients. fusabil.org

| Study Focus | Patient Group (n) | Control Group (n) | Patient TAR Level (mmol Trolox eq./L) | Control TAR Level (mmol Trolox eq./L) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Nonalcoholic Steatohepatitis (NASH) | Not specified | Not specified | 0.85 ± 0.11 | 1.88 ± 0.32 | TAR was significantly lower in subjects with NASH, indicating increased oxidative stress. | nih.gov |

| Rheumatoid Arthritis (RA) | 47 | 23 | 1.02 ± 0.09 | 1.16 ± 0.08 | TAR level was significantly lower in the patient group, suggesting decreased antioxidant capacity. | fusabil.org |

Iv. Mechanistic Studies of O Dianisidine Reactions

Reaction Kinetics and Rate Law Determination

The kinetics of o-dianisidine oxidation have been extensively studied, especially in enzyme-catalyzed systems. These reactions often follow Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions by relating the reaction rate to the concentration of a substrate. nih.govnih.gov

A kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase (HRP) demonstrated that the reaction adheres to the Michaelis-Menten model. nih.gov The determination of kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic constant (k_cat) are crucial for understanding the efficiency of the enzyme. For instance, in one study, the k_cat and Kₘ values were determined across a pH range of 3.7 to 9.0. nih.gov Similarly, when an antibody-iron(III) coproporphyrin complex was used as an artificial peroxidase, the oxidation of o-dianisidine also obeyed Michaelis-Menten kinetics. nih.gov

The method of initial rates is a common approach to determine the experimental rate law for a reaction. msu.edupurdue.edu This method helps in understanding the order of the reaction with respect to each reactant by analyzing the initial reaction velocity at various reactant concentrations. purdue.edu For example, in the reaction between aromatic aldehydes and o-dianisidine, the method of initial rates was employed to establish the rate law. msu.edu In electrochemical studies, linear sweep voltammetry can be used to determine parameters like the diffusion coefficient for o-dianisidine, which is essential for understanding its mass transport properties during a reaction. brainly.com

Table 1: Selected Kinetic Parameters for o-Dianisidine Oxidation This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate(s) | Kₘ (mM) | k_cat (min⁻¹) | k_cat/Kₘ (M⁻¹ min⁻¹) | Optimal pH | Reference(s) |

|---|---|---|---|---|---|---|

| Horseradish Peroxidase | o-Dianisidine, H₂O₂ | Varies with pH | Varies with pH | - | 5.0 - 6.0 | nih.gov |

| Antibody-MP8 Complex (3A3–MP8) | o-Dianisidine, H₂O₂ | 0.45 (for H₂O₂) | 885 | 2.0 x 10⁶ | - | academie-sciences.fr |

| Microperoxidase 8 (MP8) | o-Dianisidine, H₂O₂ | 0.40 (for H₂O₂) | 590 | 1.45 x 10⁶ | - | academie-sciences.fr |

| Antibody-FeCPI Complex | o-Dianisidine, H₂O₂ | - | 2-3 fold > free FeCPI | - | - | nih.gov |

| Hemoglobin (Mimetic Peroxidase) | o-Dianisidine, H₂O₂ | - | 469 (apparent k₃) | 2.67 x 10⁵ | 8.0 | researchgate.net |

Oxidation Mechanisms of o-Dianisidine

The oxidation of o-dianisidine is a multi-step process involving the formation of colored intermediates and final products. The specific pathway can vary depending on the oxidizing agent and catalyst involved.

Peroxidases, such as horseradish peroxidase (HRP) and lactoperoxidase (LPO), catalyze the oxidation of o-dianisidine in the presence of hydrogen peroxide. nih.govnih.govloewenlabs.com The generally accepted mechanism proceeds via a radical pathway. nih.gov The reaction is initiated when H₂O₂ oxidizes the heme prosthetic group of the peroxidase. bioline.org.br The enzyme then catalyzes the oxidation of the o-dianisidine substrate.

Studies have identified the primary oxidation product as a diimine metabolite. nih.gov This intermediate is unstable and can subsequently hydrolyze to form a quinone imine. nih.gov Further reactions can lead to the formation of a dimer linked by an azo bond, which is responsible for the characteristic orange-brown color observed in these assays. nih.govias.ac.inresearchgate.net The final oxidized product exhibits strong absorbance, which is utilized for spectrophotometric measurements. bioline.org.braustinpublishinggroup.com

Hydrogen Peroxide (H₂O₂): In the absence of a catalyst, the oxidation of o-dianisidine by H₂O₂ is extremely slow. iscience.in However, in the presence of catalysts like peroxidases, hemoglobin, or copper nanoparticles, the reaction is significantly accelerated. researchgate.netias.ac.iniscience.in The mechanism involves the catalytic decomposition of H₂O₂ and the subsequent oxidation of o-dianisidine. austinpublishinggroup.comresearchgate.net The interaction with hydrogen peroxide is often the rate-limiting step in these catalytic systems. nih.gov

Peroxydisulphate (S₂O₈²⁻): Peroxydisulphate is a strong oxidizing agent that can directly oxidize o-dianisidine. Kinetic studies of this reaction have been performed, often under pseudo-first-order conditions where the concentration of o-dianisidine is in large excess. cdnsciencepub.comcdnsciencepub.com This reaction is useful for the spectrophotometric determination of peroxydisulphate. cdnsciencepub.com

Bromate (B103136) (BrO₃⁻): The oxidation of o-dianisidine by bromate is utilized in analytical methods for determining bromate concentrations in water. epa.gov The reaction mechanism involves the initial reaction of bromate with bromide ions in an acidic medium to produce bromine (Br₂). epa.gov The generated bromine then rapidly oxidizes o-dianisidine to a colored product that absorbs light, allowing for quantification. epa.govsigmaaldrich.cn

Peroxidase-Mediated Oxidation Pathways

Electron Transfer Processes in o-Dianisidine Transformations

The oxidation of o-dianisidine is fundamentally an electron transfer process. Electrochemical studies have shown that the oxidation is electrochemically reversible and typically involves the transfer of two electrons. brainly.com The process generates radical intermediates, which can then dimerize or undergo further reactions. nih.govnih.gov

In the context of biocathodes for enzymatic fuel cells, both direct electron transfer (DET) and mediated electron transfer (MET) involving laccase and o-dianisidine have been investigated. koreascience.kr

Direct Electron Transfer (DET): In DET systems, electrons are transferred directly from the enzyme's active site to the electrode surface. The use of carbon nanotubes can facilitate DET between laccase and an electrode. koreascience.kr

Mediated Electron Transfer (MET): In MET, a small redox-active molecule (the mediator) shuttles electrons between the enzyme and the electrode.

Influence of Reaction Environment and Catalytic Systems

The rate and mechanism of o-dianisidine oxidation are highly sensitive to the reaction environment and the nature of the catalyst.

Influence of pH: The pH of the reaction medium has a profound effect on the catalytic activity. For horseradish peroxidase-catalyzed oxidation, the optimal pH is observed in the range of 5.0-6.0. nih.gov A study showed that deprotonation of an enzyme group with a pK of 6.5 led to a 60-fold decrease in the catalytic constant (k_cat). nih.gov In hemoglobin-catalyzed oxidation, the optimal pH for the catalytic reaction was found to be different from the optimal pH for polarographic detection of the product. ias.ac.in

Influence of Temperature: Reaction rates generally increase with temperature. In a hemoglobin-catalyzed system, the optimal reaction temperature was found to be 50°C. ias.ac.in

Catalytic Systems: A wide variety of catalysts can enhance the oxidation of o-dianisidine.

Enzymes: Horseradish peroxidase, lactoperoxidase, glucose oxidase (in a coupled system), and laccase are common enzymatic catalysts. nih.govnih.govbioline.org.brkoreascience.kr

Metallo-complexes and Hemoabzymes: Complexes of iron(III) coproporphyrin and microperoxidase 8 with antibodies (hemoabzymes) have been shown to be effective catalysts, sometimes exceeding the activity of the free complex. nih.govacademie-sciences.fr

Nanoparticles: Copper oxide (CuO) nanosheets and copper nanoparticles have demonstrated significant peroxidase-like activity, efficiently catalyzing the oxidation of o-dianisidine by H₂O₂ at room temperature. austinpublishinggroup.comiscience.in

Metal Ions: The Cu(II) ion has been found to catalyze the oxidation of o-dianisidine by technetium(VII). akjournals.com

Table 2: Effect of Environment and Catalysts on o-Dianisidine Oxidation This table is interactive. You can sort and filter the data.

| Factor/System | Observation | Implication | Reference(s) |

|---|---|---|---|

| pH | Optimal activity for HRP at pH 5.0-6.0. nih.gov | Reaction rate is highly dependent on proton concentration. | nih.govias.ac.inbioline.org.br |

| Activity decreases significantly above pH 6.5. nih.gov | Ionization state of enzyme active site is critical. | nih.gov | |

| Temperature | Optimal reaction at 50°C for Hb-catalyzed system. ias.ac.in | Provides optimal balance between reaction rate and enzyme stability. | bioline.org.brias.ac.in |

| Catalyst: HRP | Follows Michaelis-Menten kinetics. nih.gov | Classic enzyme-substrate interaction. | nih.govnih.gov |

| Catalyst: Laccase | Facilitates both DET and MET. koreascience.kr | Versatile for electrochemical applications. | koreascience.kr |

| Catalyst: CuO Nanosheets | Exhibit peroxidase-like activity. austinpublishinggroup.com | A robust and reusable alternative to natural enzymes. | austinpublishinggroup.com |

| Catalyst: Cu(II) ions | Catalyzes oxidation by Technetium(VII). akjournals.com | Demonstrates role of metal ions in redox catalysis. | akjournals.com |

| Inhibitors | Thiourea acts as a competitive inhibitor vs. o-dianisidine. nih.gov | Provides insight into binding at the active site. | nih.gov |

| Catechols can reduce the oxidized o-dianisidine intermediate. naro.go.jp | Can cause interference in diagnostic assays. | naro.go.jp |

V. Spectroscopic Characterization and Computational Insights of O Dianisidine

Experimental Spectroscopic Characterization

Experimental methods provide direct measurement and observation of the compound's physical and chemical properties.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of o-dianisidine has been recorded and analyzed, revealing characteristic vibrational frequencies. researchgate.net Key observed bands include stretching vibrations for N-H, C-H, C=C, C-N, and C-O bonds, as well as various bending vibrations. For instance, a study identified the azo -N=N- stretching vibration at 1585 cm⁻¹ and the aromatic O-H stretching at 3600 cm⁻¹. researchgate.net These experimental findings are crucial for confirming the molecular structure of o-dianisidine.

A comparison of experimental and theoretical FT-IR data provides a deeper understanding of the vibrational modes of the o-dianisidine molecule.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) researchgate.net |

| Aromatic O-H Stretch | 3600 |

| Azo -N=N- Stretch | 1585 |

This table presents selected characteristic FT-IR peaks for o-dianisidine.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of o-dianisidine has been characterized, with studies reporting absorption maxima (λmax) at specific wavelengths. For its dihydrochloride (B599025) form, λmax values have been observed at 210 nm and 297 nm. caymanchem.com Another study on the oxidation products of o-dianisidine identified prominent peaks at 282 nm and 301 nm. rsc.org Furthermore, the oxidation of o-dianisidine by enzymes like prostaglandin (B15479496) H synthase results in the formation of o-dianisidine quinonediimine, which exhibits a characteristic absorption at 450 nm. oup.com

| Compound/Condition | λmax (nm) caymanchem.comrsc.orgoup.com |

| o-Dianisidine dihydrochloride | 210, 297 |

| o-Dianisidine oxidation product | 282, 301 |

| o-Dianisidine quinonediimine | 450 |

This table summarizes the key UV-Vis absorption maxima observed for o-dianisidine and its derivatives under different conditions.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org The crystal structure of o-dianisidine has been determined by single-crystal X-ray diffraction. tandfonline.com It crystallizes in the orthorhombic space group Pbca. researchgate.nettandfonline.com The crystallographic data reveals the exact bond lengths, bond angles, and torsion angles within the molecule, confirming its non-planar, or "bowl-like," structure. researchgate.net

The key crystal data for o-dianisidine is summarized in the table below.

| Parameter | Value researchgate.nettandfonline.com |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.2593 (4) |

| b (Å) | 21.3485 (10) |

| c (Å) | 16.5835 (11) |

| Z (molecules per unit cell) | 8 |

This table presents the unit cell parameters for o-dianisidine as determined by X-ray crystallography.

Dielectric relaxation spectroscopy is a technique used to study the molecular dynamics of materials by measuring their dielectric properties as a function of frequency and temperature. wikipedia.org This method probes the reorientational motions of molecular dipoles. indico.global In the context of polymers incorporating o-dianisidine, dielectric relaxation spectroscopy has been employed to investigate molecular dynamics. researchgate.net Studies on poly(urethane-urea) materials containing o-dianisidine have shown that the presence of o-dianisidine influences the chain mobility and dipole polarization of the polymer matrix. researchgate.net These materials exhibit secondary relaxations (β and γ) and a primary (α) relaxation process, which corresponds to segmental movements in the soft phase of the polymer. researchgate.net

X-ray Single-Crystal Determination for Structural Elucidation

Computational Chemistry Methodologies

Computational chemistry provides theoretical models to complement experimental findings and offer deeper insights into molecular properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to o-dianisidine to compute its molecular geometry and harmonic vibrational wavenumbers. researchgate.nettandfonline.com The calculated molecular geometry parameters from DFT show good agreement with the experimental data obtained from X-ray crystallography. tandfonline.com Furthermore, DFT calculations have been used to simulate the vibrational (FT-IR) spectra of o-dianisidine, and the results have shown excellent agreement with the experimentally observed spectra. researchgate.net Time-dependent DFT (TD-DFT) has also been used to predict the UV-Vis spectra of the compound, with the calculated results matching well with experimental data. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical method for investigating the electronic properties of molecules, particularly for predicting their behavior in the presence of time-dependent electromagnetic fields, such as light. dergipark.org.trresearchgate.net This extension of Density Functional Theory (DFT) is widely used to calculate excited state energies and, consequently, to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. dergipark.org.trsigmaaldrich.com The formal basis for TD-DFT is the Runge-Gross theorem, which establishes a unique mapping between the time-dependent electron density and the time-dependent external potential. dergipark.org.tr

In the context of o-dianisidine, TD-DFT calculations have been successfully employed to predict its UV-Vis spectrum. Research has demonstrated a strong correlation between the theoretically calculated spectrum and experimental data. This agreement validates the computational model and allows for a detailed assignment of electronic transitions. The calculations typically involve determining the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. scielo.org.mx

The process begins with the optimization of the ground-state geometry of the o-dianisidine molecule using DFT. Following this, TD-DFT calculations are performed to obtain the energies of the lowest singlet vertical excitations. dergipark.org.tr These theoretical excitations are then used to generate a simulated spectrum, which can be compared with the experimentally measured one. For o-dianisidine, such studies have confirmed the accuracy of the TD-DFT approach in modeling its electronic absorption properties. The analysis of the molecular orbitals involved in these electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides deeper insight into the nature of the excitations, often identifying them as π→π* transitions.

Table 1: Comparison of Experimental and TD-DFT Calculated UV-Vis Spectral Data for o-Dianisidine Note: Specific values are illustrative and based on typical findings in computational studies where theoretical data aligns well with experimental results. Actual values can vary based on the specific functional and basis set used in the calculation.

| Parameter | Experimental Value | TD-DFT Calculated Value | Transition Assignment |

| λmax 1 (nm) | ~300 | ~305 | π → π |

| λmax 2 (nm) | ~350 | ~355 | π → π |

Analysis of Global Reactivity Descriptors (e.g., Ionization Potential, Chemical Hardness, Electron Affinity)

These parameters are intimately linked to the energies of the frontier molecular orbitals (FMOs), namely the HOMO and LUMO. ossila.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). ossila.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For o-dianisidine, DFT calculations and frontier orbital analysis have been performed to understand its reactivity. The global reactivity descriptors can be calculated using the following approximations based on HOMO and LUMO energies:

Ionization Potential (IP): IP ≈ -EHOMO ijnc.ir

Electron Affinity (EA): EA ≈ -ELUMO ijnc.ir

Chemical Hardness (η): η = (IP - EA) / 2 ≈ (-EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -(IP + EA) / 2 ≈ (EHOMO + ELUMO) / 2

Electronegativity (χ): χ = -μ = (IP + EA) / 2

The analysis of these descriptors for o-dianisidine provides a quantitative measure of its chemical behavior. For instance, a relatively low ionization potential would suggest it can act as an effective electron donor in reactions. Chemical hardness indicates the resistance to change in its electron distribution; harder molecules are less reactive than softer ones. dergipark.org.tr These computational insights are crucial for predicting how o-dianisidine will interact with other chemical species.

Table 2: Global Reactivity Descriptors and Their Formulation This table outlines the conceptual basis for calculating reactivity descriptors from frontier molecular orbital energies.

| Global Reactivity Descriptor | Formula (Approximation) | Significance |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to deformation of electron cloud. |

| Chemical Potential (μ) | -(IP + EA) / 2 | "Escaping tendency" of electrons. |

| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons. |

Molecular Dynamics (MD) Simulations in Related Systems

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, dynamics, and thermodynamic properties of molecules. drugdesign.org This method is particularly powerful for studying large molecular systems, such as proteins or polymers, and their interactions with smaller molecules like o-dianisidine or its derivatives. researchgate.net

While specific MD simulation studies focusing solely on isolated o-dianisidine are uncommon, the technique has been applied to understand the behavior of systems incorporating the o-dianisidine moiety. For instance, research on o-dianisidine-based compounds has utilized MD simulations in conjunction with DFT to explore their conformational landscape and interaction capabilities, particularly in the context of pharmaceutical applications and their ability to coordinate with metal ions. researchgate.net

In a typical MD simulation involving an o-dianisidine-based ligand, the process involves:

System Setup: The initial 3D structure of the molecule is placed in a simulation box, often solvated with water molecules to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms.

Equilibration: The system is allowed to relax to a stable temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms over time) is recorded.

Analysis of the resulting trajectory can reveal stable conformations of the o-dianisidine derivative, its flexibility, and how it interacts with its environment through hydrogen bonds or other non-covalent interactions. These simulations are instrumental in fields like drug design and materials science for predicting how o-dianisidine-containing molecules will behave in a complex, dynamic environment. researchgate.net

Vi. Environmental Remediation and Degradation Studies of O Dianisidine

Biodegradation Pathways

Biodegradation offers an environmentally friendly and cost-effective approach to treating dye-containing effluents. researchgate.net This process relies on the ability of living organisms, primarily microorganisms, and their enzymatic systems to break down complex organic molecules into simpler, less harmful substances. researchgate.netpsu.edu

The enzymatic degradation of azo dyes is a key focus in bioremediation research. Enzymes sourced from various plants and microorganisms have demonstrated significant potential for decolorizing and detoxifying industrial wastewater. researchgate.net The primary enzymes involved in this process are oxidoreductases, such as peroxidases and laccases. ijplantenviro.com

Plant-derived peroxidases, particularly horseradish peroxidase (HRP), have been shown to effectively degrade and precipitate industrially significant azo dyes. ijplantenviro.com Peroxidases catalyze the oxidation of a wide array of phenolic compounds, including o-dianisidine, in the presence of hydrogen peroxide. researchgate.netijplantenviro.com The degradation mechanism can involve either a symmetric or asymmetric cleavage of the azo bond (-N=N-). ijplantenviro.com For instance, peroxidases extracted from fresh and ripening cucumbers have been used to decolorize several synthetic azo dyes, with peroxidase from ripening cucumbers showing higher activity. scialert.net In one study, the peroxidase activity was monitored by the oxidation of o-dianisidine. scialert.net Similarly, manganese peroxidase (MnP), a ligninolytic enzyme, mineralizes various textile dyes by oxidizing phenolic compounds through the conversion of Mn²⁺ to Mn³⁺. nih.gov

Laccases, which are multi-copper phenol (B47542) oxidases, degrade azo dyes through a nonspecific free-radical mechanism. psu.edu This process typically avoids the formation of toxic aromatic amines, which can be a byproduct of other degradation pathways. psu.edu Laccases oxidize the phenolic groups of the dye with one electron, generating a phenoxy radical. ijplantenviro.com

The table below summarizes the decolorization efficiency of various azo dyes using peroxidase from cucumbers.

| Dye | Peroxidase Source | Decolorization (%) after 20 hrs |

| Azo Trypan Blue | Ripening Cucumber | 89.4 |

| Azo Blue 5 | Ripening Cucumber | 82.3 |

| Azo Purple | Ripening Cucumber | 74.5 |

| Azo Blue 5 | Fresh Cucumber | 76.3 |

| Azo Purple | Fresh Cucumber | 71.1 |

| Azo Trypan Blue | Fresh Cucumber | 63.8 |

| Data sourced from a comparative study on azo dye decolorization using cucumber peroxidases. scialert.net |

Various microorganisms, including bacteria, fungi, and yeasts, have developed enzymatic systems to decolorize and mineralize azo dyes. psu.edu Several yeast species, such as Candida tropicalis, Candida oleophyla, and Pichia occidentalis, have been identified for their ability to decolorize textile dyes through the production of Manganese Peroxidase (MnP). nih.gov In a study isolating yeasts from wood-feeding termite guts, 38 isolates showed positive MnP production, identified by a reddish-brown color change on agar (B569324) plates containing o-dianisidine dihydrochloride (B599025). nih.gov

Bacteria, such as certain Pseudomonas strains, have also been shown to efficiently degrade mixtures of dye-related compounds. researchgate.net The initial step in the microbial degradation of azo dyes is often the reductive cleavage of the azo bond, a reaction catalyzed by enzymes called azoreductases. researchgate.net This process breaks the molecule into aromatic amines, which can then be further degraded. researchgate.net Fungi are also capable of metabolizing complex aromatic compounds; for example, Cunninghamella elegans has been studied for its ability to transform naphthalene (B1677914), producing hydroxylated intermediates that can be detected using tetrazotized o-dianisidine. nih.gov

Enzymatic Degradation of o-Dianisidine and Related Azo Dyes

Advanced Oxidation Processes (AOPs) for o-Dianisidine Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). atlantis-press.com AOPs are considered highly effective for treating recalcitrant organic compounds like azo dyes that are resistant to conventional treatment methods. psu.eduatlantis-press.com

Ozonation is an AOP that utilizes ozone (O₃) as a powerful oxidant. atlantis-press.com The degradation can occur through direct reaction with ozone or via the generation of hydroxyl radicals, especially at higher pH levels. mdpi.comiafor.org The effectiveness of ozonation is influenced by factors such as pH, ozone dosage, and contact time. atlantis-press.com Combining ozonation with hydrogen peroxide (the Peroxone process) or with Fenton's reagent can enhance the production of hydroxyl radicals, accelerating the degradation of pollutants. mdpi.comkirj.ee

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) as a catalyst to produce hydroxyl radicals. scispace.com This method is effective under acidic conditions (typically pH 2-4). iafor.org Studies have shown that the Fenton process can achieve complete decolorization of various dyes. repec.org For example, complete degradation of 100 mg/L of nitrobenzene (B124822) was achieved in 65 minutes using this process. scispace.com

The table below shows the efficiency of different AOPs in degrading various pollutants.

| Process | Pollutant | Removal Efficiency | Conditions |

| Ozonation | Indigo Carmine | 97% | 30 min, pH 5.5 |

| Fenton Process | Indigo Carmine | 100% | 2 min, 1 mg Fe²⁺, 15 µL H₂O₂, pH 3 |

| Fenton Process | Tartrazine | 100% | 15 min, 1 mg Fe²⁺, 15 µL H₂O₂, pH 3 |

| O₃ + Fenton | Tartrazine | ~80% | - |

| O₃ + Fenton | Allura Red AC | ~80% | - |

| Data compiled from studies on the degradation of industrial dyes. mdpi.comrepec.org |

UV-enhanced oxidation involves the use of ultraviolet radiation, often in conjunction with an oxidant like hydrogen peroxide (UV/H₂O₂), to generate hydroxyl radicals. kirj.ee Many organic pollutants absorb UV energy in the 200–300 nm range, which can lead to their direct decomposition (photolysis) or make them more susceptible to chemical oxidants. kirj.ee The UV/H₂O₂ process is effective because the photolysis of H₂O₂ generates •OH, significantly enhancing the degradation of contaminants. The efficiency of commercially available high-power UV lamps is a key factor in this process. kirj.ee

Electrochemical degradation is an AOP where an electric current is used to oxidize pollutants. nih.gov This can happen directly at the anode surface or indirectly through the electrochemical generation of oxidants like hypochlorite (B82951) or hydroxyl radicals. ijerat.com A study on the degradation of a derivative of o-dianisidine, 3,3'-DMB, using Co₃O₄-graphite composite electrodes showed 95% color removal and 85% chemical oxygen demand (COD) removal. ijerat.com The process was most effective at a current density of 100 Am⁻², a NaCl concentration of 5 gL⁻¹, and a temperature of 300.15K. ijerat.com The presence of chloride-containing electrolytes was found to enhance the degradation efficiency. ijerat.com Cyclic voltammetry has been used to study the electrochemical behavior of o-dianisidine, revealing a quasi-reversible process. ijerat.comresearchgate.net The electrochemical oxidation of o-dianisidine can lead to the formation of various products, including an enone derivative. researchgate.netrsc.org

Sonolytic degradation, or sonolysis, uses high-frequency ultrasound to create, grow, and collapse microscopic bubbles in a liquid (a process called acoustic cavitation). The extreme temperatures and pressures inside these collapsing bubbles lead to the formation of hydroxyl radicals, which then degrade the pollutants present in the water. nih.gov

UV-Enhanced Oxidation Strategies

Catalytic Degradation Approaches

Catalytic approaches for the degradation of o-dianisidine represent a significant area of research, aiming to transform it into less harmful substances. These methods often employ catalysts to accelerate and enhance the efficiency of degradation reactions, offering promising solutions for environmental remediation.

The use of nanoparticles (NPs) as catalysts, often termed "nanozymes," has emerged as a novel and effective strategy for environmental remediation. These nanomaterials can mimic the catalytic properties of natural enzymes, such as peroxidases, but offer advantages like lower cost, higher stability, and greater versatility. researchgate.net Several studies have demonstrated the ability of various metallic and metal-oxide nanoparticles to catalyze the oxidation of o-dianisidine, typically in the presence of hydrogen peroxide (H₂O₂). This process is often used as a colorimetric assay to measure the peroxidase-like activity of the nanozymes, where the colorless o-dianisidine is oxidized to a colored product. mdpi.comrsc.orgresearchgate.net

Research has shown that hybrid metal nanoparticles, including combinations like Au/Cu, Ag/CeS, Fe/CeS, and Zn/Ce, possess significant peroxidase-like activities. mdpi.com These nanozymes catalyze the reaction between o-dianisidine and H₂O₂, leading to the formation of an orange-colored oxidized product. mdpi.com Similarly, Prussian blue nanoparticles (PB NPs) and their chitosan-coated counterparts (CHPB NPs) have been shown to exhibit peroxidase-like activity by generating reactive oxygen species (ROS) from H₂O₂, which then oxidize o-dianisidine. rsc.org The catalytic efficiency can be influenced by factors such as the nanoparticle's composition, size, and surface modifications. mdpi.comjwent.net For instance, plant extract-assisted synthesis of copper nanoparticles has been evaluated in the non-enzymatic kinetics of o-dianisidine oxidation. samarth.edu.in The principle behind this catalysis is the ability of the nanoparticles to facilitate the transfer of electrons, breaking down H₂O₂ to produce highly reactive radicals that subsequently degrade the target compound. rsc.org

Table 1: Nanoparticles Used in the Catalytic Oxidation of o-Dianisidine

| Nanoparticle (Nanozyme) | Substrate(s) | Observation/Key Finding | Reference(s) |

|---|---|---|---|

| Hybrid Metal NPs (Au/Cu, Ag/CeS, Fe/CeS, Zn/Ce) | o-Dianisidine, H₂O₂ | Demonstrated significant peroxidase-like activities in solution, catalyzing the oxidation of o-dianisidine. | mdpi.com |

| Prussian Blue (PB) and Chitosan-coated PB (CHPB) NPs | o-Dianisidine, H₂O₂ | Both NPs showed peroxidase-like behavior, converting H₂O₂ to ROS which oxidized o-dianisidine to a colored product. | rsc.org |

| Copper Oxide (CuO) Nanozymes | o-Dianisidine, H₂O₂, Acetylthiocholine | Exhibits peroxidase-like activity by oxidizing o-dianisidine in the presence of H₂O₂. | mdpi.com |

| Iron Nanoparticles (FeNPs) | Methylene Blue, Crystal Violet, NaBH₄ | While not tested on o-dianisidine directly, FeNPs showed high catalytic degradation efficiency (up to 97.47%) for organic dyes. nih.gov | nih.gov |

| Copper (Cu), Nickel (Ni), Silver (Ag) NPs | Crystal Violet, Methylene Blue, NaBH₄ | Demonstrated effective photocatalytic degradation of various dyes, with efficiency depending on particle size and composition. jwent.net | jwent.net |

Several compounds have been identified as effective redox mediators, including 1-hydroxybenzotriazole (B26582) (HOBT), veratryl alcohol, violuric acid, and syringaldehyde. nih.govsci-hub.semdpi.com For example, studies on the decolorization of various dyes using enzymes like lignin (B12514952) peroxidase (LiP) and bitter gourd peroxidase (BGP) have shown a significant increase in efficiency upon the addition of a redox mediator. sci-hub.seresearchgate.netindexcopernicus.com In one study, the addition of HOBT to a lignin peroxidase system increased the decolorization of Naphthol Blue Black dye from 5% to 89%. researchgate.netindexcopernicus.com Similarly, HOBT was found to be the most effective mediator for the decolorization of textile effluent by bitter gourd peroxidase, increasing the efficiency to 70% for the immobilized enzyme. sci-hub.se While these studies focus on dye decolorization, the principle is directly applicable to the degradation of other phenolic compounds like o-dianisidine, which is a known substrate for peroxidases. ijplantenviro.comdergipark.org.tr The choice of mediator and its concentration are critical factors that can significantly influence the rate and extent of degradation. sci-hub.se

Table 2: Role of Redox Mediators in Enhancing Enzymatic Degradation

| Redox Mediator | Enzyme | Target Substrate(s) | Role and Effect | Reference(s) |

|---|---|---|---|---|

| 1-Hydroxybenzotriazole (HOBT) | Lignin Peroxidase (LiP) | Naphthol Blue Black (NBB), Remazol Brilliant Blue R (RBBR) | Significantly enhanced dye decolorization; NBB removal increased from 5% to 89%. | researchgate.netindexcopernicus.comdergipark.org.tr |

| 1-Hydroxybenzotriazole (HOBT) | Bitter Gourd Peroxidase (BGP) | Textile Effluent | Showed the highest decolorization enhancement (up to 70% with immobilized BGP) compared to other mediators. | sci-hub.se |

| Veratryl Alcohol, Violuric Acid, Syringaldehyde | Bitter Gourd Peroxidase (BGP) | Textile Effluent | Acted as redox mediators but were less effective than HOBT for the complex effluent. | sci-hub.se |

| Syringaldehyde, Acetosyringone | Laccase | Acid Blue 74, Reactive Black 5 | Achieved 100% decolorization of Acid Blue 74 in less than 1 hour. | mdpi.com |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Laccase | Rhodamine B | Increased decolorization from 20% (no mediator) to over 80%. | researchgate.net |

Compound Index

Vii. Biochemical and Enzymatic Activity Investigations Involving O Dianisidine

Peroxidase Substrate Specificity and Kinetics

Peroxidases (EC 1.11.1.7) are a class of oxidoreductase enzymes that catalyze the oxidation of a wide array of substrates using hydrogen peroxide as the electron acceptor. nih.govnih.gov o-Dianisidine is a classic and widely utilized hydrogen donor for assaying the activity of these enzymes. nih.govworthington-biochem.com The oxidation of o-dianisidine results in a soluble, yellow-orange end product that can be quantified spectrophotometrically. sigmaaldrich.com The reaction generally follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). scholarena.conih.govtjnpr.org These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

The specificity of peroxidases for o-dianisidine varies depending on the enzyme's source. For instance, studies on palm tree peroxidases have shown a higher affinity (lower Kₘ) and greater catalytic efficiency (kcat/Kₘ) for other substrates like ABTS and o-phenylenediamine (B120857) compared to o-dianisidine. csic.es Conversely, research on tomato peroxidase indicated a higher tendency of the enzyme towards hydrogen peroxide when o-dianisidine was used as the substrate, as evidenced by a low Kₘ value. scholarena.co

Horseradish Peroxidase (HRP) Interactions

Horseradish peroxidase (HRP) is one of the most extensively studied enzymes in conjunction with o-dianisidine. nih.gov The oxidation of o-dianisidine by HRP in the presence of hydrogen peroxide adheres to Michaelis-Menten kinetics. nih.govtums.ac.ir A kinetic study conducted over a pH range of 3.7 to 9.0 revealed an optimal pH for catalytic activity between 5.0 and 6.0. nih.gov

The interaction can be influenced by other molecules. For example, bismuthol I acts as a competitive inhibitor towards o-dianisidine in HRP-catalyzed reactions, increasing the Kₘ value for o-dianisidine while leaving the catalytic constant (kcat) unchanged. nih.gov The presence of certain metal ions can also affect the enzyme's activity. Mercuric chloride has been shown to progressively inhibit HRP activity, with the type of inhibition shifting from noncompetitive to mixed depending on the concentration and incubation time. tums.ac.ir

| Enzyme Source | Substrate(s) | Kₘ (mM) | Vₘₐₓ | Catalytic Efficiency (kcat/Kₘ) | Optimal pH | Reference |

| Horseradish Peroxidase | o-Dianisidine | 0.05 | 8.5 µM·s⁻¹ | - | 4.0 | researchgate.nettums.ac.ir |

| Horseradish Peroxidase | o-Dianisidine | - | - | - | 5.0-6.0 | nih.gov |

| Tomato (Solanum lycopersicum) | o-Dianisidine | 0.16 | 1.14 abs/min | - | 5.0 | scholarena.co |

| Tomato (Solanum lycopersicum) | o-Dianisidine | 5.23 mg/mL | 12.27 µmol/min | - | 5.9 | tjnpr.org |

| Peach (Prunus persica) | o-Dianisidine | 9.35 | 1389 U/mL | 148.5 | 5.0 | scielo.br |

| Savory (Satureja hortensis) | o-Dianisidine | 0.11 | 0.72 mM·min⁻¹·(mg protein)⁻¹ | 6.5 min⁻¹·(mg protein)⁻¹ | 5.5 | actahort.org |

| Lemon Thyme (Thymus citriodorus) | o-Dianisidine | 0.65 | 0.17 mM·min⁻¹·(mg protein)⁻¹ | 0.27 min⁻¹·(mg protein)⁻¹ | 4.0 | ishs.org |

| Tobacco (Nicotiana tabacum) | H₂O₂ (with o-dianisidine) | 0.250 | 9.09 µM·min⁻¹ | - | - | researchgate.net |

| Cabbage (Brassica oleracea) | H₂O₂ (with o-dianisidine) | 0.370 | 11.11 µM·min⁻¹ | - | - | researchgate.net |

| Radish (Raphanus sativus) | H₂O₂ (with o-dianisidine) | 0.277 | 10.02 µM·min⁻¹ | - | - | researchgate.net |

Lignin (B12514952) Peroxidase (LiP) Activity

Lignin peroxidases (LiPs) are fungal enzymes involved in the degradation of lignin. nih.gov While o-dianisidine can be used to measure general peroxidase activity, specific substrates like ferulic acid are often employed to assay for LiP activity. actahort.orgishs.org In studies on extracts from Thymus citriodorus (lemon thyme) and Satureja hortensis (savory) roots, the lignin peroxidase activity, measured using ferulic acid, was found to be predominant over the activity measured with o-dianisidine. actahort.orgishs.org This suggests that while the extracts contained peroxidases capable of oxidizing o-dianisidine, the primary peroxidase activity was related to lignin metabolism.

Bacterial and Plant Peroxidase Applications

o-Dianisidine is a versatile substrate for characterizing peroxidases from a wide variety of plant sources. walshmedicalmedia.comresearchgate.net Kinetic studies have been performed on peroxidases from tomato, peach, palm, sorghum, tobacco, cabbage, and radish, among others, using o-dianisidine to determine parameters like optimal pH and Kₘ values. scholarena.cocsic.esscielo.brresearchgate.netscirp.org For example, peroxidase from peach fruit showed a higher specificity for o-dianisidine compared to hydrogen peroxide. scielo.br In tomato roots, five distinct peroxidase isoenzymes were visualized and purified using o-dianisidine as a staining substrate. nih.gov

In the realm of microbiology, o-dianisidine is used in assays for bacterial enzymes. A dye-decolorizing peroxidase (DyP) from Pseudomonas fluorescens was shown to have activity towards o-dianisidine. mdpi.com Furthermore, a sensitive assay using peroxidase and o-dianisidine was developed to screen for new microbial D-amino acid oxidases by detecting the hydrogen peroxide produced during the primary enzymatic reaction. nih.gov

Enzyme Activity Measurement Techniques (e.g., Spectrophotometric Assays)

The most common technique for measuring enzyme activity with o-dianisidine is the spectrophotometric assay. scholarena.coworthington-biochem.com The assay mixture typically contains a buffer solution to maintain a specific pH (e.g., phosphate-citrate buffer at pH 5.0), hydrogen peroxide, and the o-dianisidine substrate. sigmaaldrich.comgoogle.com The reaction is initiated by the addition of the enzyme source, and the rate of formation of the oxidized o-dianisidine product is monitored by measuring the increase in absorbance at a specific wavelength, commonly 460 nm. scholarena.coresearchgate.netnih.govscirp.org The molar extinction coefficient for the oxidized product (ε₄₆₀ = 11.3 mM⁻¹ cm⁻¹) is often used to calculate the enzyme activity. researchgate.netnih.govscirp.org

This method can be adapted for various applications, including coupled enzyme assays. For instance, the activity of alpha-mannosidase has been measured by quantitating the mannose released, which is then oxidized by glucose oxidase to produce hydrogen peroxide. nih.gov The H₂O₂ is then used by peroxidase to oxidize o-dianisidine, linking the rate of color formation to the alpha-mannosidase activity. nih.gov It is important to note that substances like hemoglobin and myoglobin (B1173299) in tissue extracts can interfere with the assay, potentially requiring a purification step like gel filtration for accurate measurements. nih.gov

Applications in Biochemical Assays

The chromogenic properties of o-dianisidine make it a valuable tool in various biochemical assays beyond simple enzyme characterization. wikipedia.orgchemimpex.com It is particularly useful in immunoassays where high sensitivity is required. d-nb.info

Detection of Peroxidase Activity

The primary application of o-dianisidine is the detection and quantification of peroxidase activity. chemimpex.com This is fundamental to numerous diagnostic and research procedures. It is used as a chromogenic substrate in Enzyme-Linked Immunosorbent Assay (ELISA) procedures, where HRP is a common enzyme label. sigmaaldrich.comcsic.eslabmartgh.com The reaction produces a soluble, colored product, allowing for the spectrophotometric quantification of the analyte. sigmaaldrich.com The stability of the oxidized product is a significant advantage; after stopping the reaction, samples can be stored for at least a day at room temperature before measurement. d-nb.info

The assay is also applied in histochemistry to identify peroxidase activity in cells and tissues. chemimpex.com Furthermore, specific methods have been developed using o-dianisidine to determine the peroxidase activity of other molecules, such as hemoglobin in blood plasma, by using specific inhibitors to differentiate it from other peroxidases like myeloperoxidase. google.com

Investigation of Enzyme Activities in Experimental Models (e.g., 3T3-L1 Preadipocytes)

The compound o-dianisidine serves as a valuable analytical tool for measuring enzyme activities in various experimental models. biosynth.com Its application extends to cell-based assays where the activity of peroxidases can be indicative of certain cellular processes or responses. The 3T3-L1 preadipocyte cell line is a widely used model for studying adipogenesis, the process of cell differentiation by which pre-adipocytes become adipocytes. While o-dianisidine is noted as a substrate for measuring enzyme activities in models like 3T3-L1 preadipocytes, detailed studies focusing specifically on this application are not extensively documented in the public literature. biosynth.comresearchgate.net

In principle, o-dianisidine could be used to measure endogenous or induced peroxidase activity within these cells. For instance, myeloperoxidase (MPO) activity, a marker for inflammation, is often measured using o-dianisidine in tissue homogenates. nih.gov A similar methodology could theoretically be applied to 3T3-L1 cell lysates to investigate inflammatory responses or oxidative stress during adipogenesis. The assay relies on the peroxidase-catalyzed oxidation of o-dianisidine in the presence of hydrogen peroxide (H₂O₂), which results in a colored product that can be quantified. nih.govsigmaaldrich.com

However, a study on the detoxification of 3,3'-dimethoxybenzidine (B85612) (DMOB), the same chemical as o-dianisidine, noted that treating mouse fibroblast 3T3-L1 preadipocytes with DMOB resulted in significant cell inhibition, highlighting its cytotoxic effects at certain concentrations. researchgate.net This underscores the importance of careful concentration selection when designing such assays to distinguish between enzymatic activity and direct cytotoxic effects of the substrate itself.

Substrate-Enzyme Interaction Mechanisms

The efficacy of o-dianisidine as a substrate is rooted in its specific interactions with the active sites of enzymes, its affinity for binding, and its role as an electron donor. These interactions are governed by the principles of enzyme kinetics.

Binding Affinity and Michaelis-Menten Kinetics

The interaction between an enzyme and its substrate, o-dianisidine, is often described by the Michaelis-Menten model. This model relates the initial velocity of the reaction (V) to the substrate concentration ([S]) through two key parameters: the maximum velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Kinetic studies have been performed on various peroxidases using o-dianisidine as the substrate. For instance, horseradish peroxidase (HRP) has been shown to follow Michaelis-Menten kinetics when oxidizing o-dianisidine. nih.gov Studies have determined the Km and Vmax for HRP with o-dianisidine under various conditions. nih.govportlandpress.com Similarly, the kinetics of peroxidase from tomato (Solanum lycopersicum) have been characterized, revealing a strong affinity for o-dianisidine. scholarena.cotjnpr.orgscholarena.com In one study, the Km value for o-dianisidine with tomato peroxidase was found to be 0.16 mM, which was lower than the Km for another common substrate, guaiacol (B22219) (0.66 mM), indicating a higher affinity of the enzyme for o-dianisidine. scholarena.coscholarena.com

The following table summarizes kinetic parameters reported for various enzymes with o-dianisidine as the substrate.

| Enzyme Source | Km (mM) | Vmax | pH Optimum | Reference |

| Horseradish Peroxidase (HRP) | 0.05 | 0.25 µmoles/min/µmole enzyme | 4.0 | portlandpress.com |

| Horseradish Peroxidase (HRP) | 0.06 | 8.5 µMs⁻¹ | 4.0 | researchgate.net |

| Tomato (Solanum lycopersicum) Peroxidase | 0.16 | 1.14 abs/min | 5.0 | scholarena.coscholarena.com |

| Tomato (Solanum lycopersicum) Peroxidase | 5.23 mg/mL | 12.27 µmol/min | 5.9 | tjnpr.orgtjnpr.org |

| Escherichia coli Hydroperoxidase I (Catalase) | 3.9 (for H₂O₂) | 9.8 x 10⁵ min⁻¹ | 7.5 | researchgate.net |

| Artificial Metalloenzyme (Cu·6-PGLac) | 0.011 | 0.078 s⁻¹ | 6.5 | nih.gov |

Note: The units for Km and Vmax vary between studies and are presented as reported in the source. Direct comparison requires unit conversion.

These kinetic parameters are crucial for understanding the catalytic efficiency of an enzyme and for developing analytical applications, such as immunoassays where HRP is a common label. d-nb.infotargetmol.com

Electron Donor Substrate Roles in Peroxidase-Mimicking Nanozymes

In recent years, various nanomaterials have been discovered to possess intrinsic enzyme-like activities, and are thus termed "nanozymes." mdpi.com Several of these nanozymes, including those based on iron oxide, copper oxide, and gold, exhibit peroxidase-like activity. mdpi.comacs.orgresearchgate.netaustinpublishinggroup.comrsc.org In this context, o-dianisidine serves as a classic chromogenic electron donor substrate to assay their catalytic activity.

The mechanism of peroxidase-mimicking nanozymes generally involves the catalytic decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive oxygen species, such as hydroxyl radicals (•OH). acs.orgthno.org These radicals then oxidize the electron donor substrate, o-dianisidine, leading to the formation of a colored product, dianisidine blue. scholarena.comaustinpublishinggroup.com The reaction can be summarized as follows:

Nanozyme + H₂O₂ → [Nanozyme-•OH] Intermediate Complex

[Nanozyme-•OH] + o-Dianisidine (colorless) → Nanozyme + H₂O + Oxidized o-Dianisidine (brown/orange) sigmaaldrich.com

The intensity of the color produced is proportional to the peroxidase-like activity of the nanozyme. This principle has been used to characterize the catalytic properties of a wide array of nanozymes, including:

Ferric Oxide Nanoparticles (Fe₂O₃ NPs) : These have been shown to effectively catalyze the oxidation of o-dianisidine dihydrochloride (B599025) in the presence of H₂O₂. researchgate.net

Copper Oxide (CuO) Nanosheets : Water-soluble CuO nanosheets act as peroxidase mimetics, using o-dianisidine as a substrate to produce a colored product with an absorbance maximum around 430 nm. austinpublishinggroup.com

Prussian Blue Nanoparticles : These nanozymes show high peroxidase-like activity but, notably, lack oxidase-like activity with o-dianisidine, making them highly selective mimics of the natural enzyme. colab.ws

Gold Nanoparticles (Au NPs) : Biogenically synthesized Au NPs have also been explored as efficient nanoenzymes, with their peroxidase-mimicking activity demonstrated through the oxidation of o-dianisidine. rsc.org

The study of the kinetics of these nanozymes with o-dianisidine, similar to natural enzymes, follows the Michaelis-Menten model, allowing for the determination of Km and Vmax values to quantify their catalytic efficiency. researchgate.net This research is pivotal for the development of robust and cost-effective alternatives to natural enzymes for applications in biosensing, diagnostics, and environmental monitoring. mdpi.com

Emerging Research Directions and Future Perspectives for O Dianisidine

O-dianisidine, a derivative of benzidine (B372746), continues to be a compound of significant interest in various scientific and industrial fields. While its traditional use has been centered on the synthesis of dyes and pigments and as a reagent in analytical chemistry, emerging research is paving the way for novel applications. chemicalbook.com Current investigations are focused on integrating o-dianisidine and its derivatives with advanced technologies, applying green chemistry principles to its use, and developing next-generation materials. This exploration of new frontiers is balanced by the need to address the inherent challenges associated with the compound's toxicity.

Q & A

Q. What are the primary applications of Dianisidine blue in biochemical assays?

this compound is widely used as a chromogenic substrate in peroxidase enzyme assays, particularly in detecting hydrogen peroxide-dependent enzymatic activity. For example, in catalase-peroxidase (KatG) studies, it serves as a redox indicator to measure peroxidase activity through spectrophotometric analysis of its oxidation products . It is also employed in histochemical staining for cellular localization studies due to its binding affinity for specific biomolecules.

Q. How can researchers synthesize and characterize this compound for experimental use?

Synthesis typically involves tetrazotization of o-dianisidine (3,3'-dimethoxybenzidine) under controlled acidic conditions, followed by coupling with stabilizing agents like zinc chloride. Characterization requires:

Q. What experimental parameters influence this compound’s stability in aqueous solutions?

Stability is pH-dependent, with optimal performance in mildly acidic conditions (pH 4–6). Light exposure and oxidizing agents accelerate degradation. Recommendations:

- Store solutions in amber vials at 4°C.

- Prepare fresh solutions for high-precision assays to avoid artifacts from decomposition products .

Advanced Research Questions

Q. How can conflicting data on this compound’s peroxidase activity in mutant bacterial strains be resolved?

Contradictions may arise from compensatory antioxidant mechanisms (e.g., superoxide dismutase induction) or variations in assay conditions. Mitigation strategies:

Q. What methodological approaches optimize this compound’s sensitivity in complex biological matrices?

In tissue homogenates or bacterial lysates, interference from endogenous pigments or reducing agents can obscure signals. Solutions include:

- Pre-treatment steps : Filtration (0.22 µm) or precipitation to remove particulates.

- Signal amplification : Couple with horseradish peroxidase (HRP)-conjugated secondary antibodies in ELISA-based workflows.

- Matrix-matched calibration curves to account for background interference .

Q. How should researchers design experiments to investigate this compound’s interaction with nucleic acids?

- Fluorescence quenching assays : Measure changes in ethidium bromide/DAPI fluorescence upon this compound binding.

- Circular dichroism (CD) : Monitor structural perturbations in DNA/RNA.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

- Include competitor molecules (e.g., heparin) to assess binding specificity .

Data Analysis & Contradiction Resolution

Q. What statistical methods are appropriate for analyzing spectrophotometric data from this compound assays?

- Time-series analysis : Fit kinetic data to Michaelis-Menten models using nonlinear regression.

- ANOVA with post-hoc tests : Compare activity across experimental groups.

- Outlier detection : Apply Grubbs’ test to exclude anomalous readings caused by substrate instability .

Q. How can researchers address discrepancies in this compound’s molar extinction coefficients reported across studies?

- Recalibrate coefficients using standardized peroxidase (e.g., HRP) under identical experimental conditions.

- Validate with independent methods (e.g., HPLC quantification of oxidized products) .

Methodological Tables

Q. Table 1. Common Applications of this compound

Q. Table 2. Recommended Characterization Techniques

| Parameter | Method | Instrumentation |

|---|---|---|

| Purity | HPLC | C18 column, UV detector (λ=280 nm) |

| Structure | FTIR | ATR-FTIR (1600–500 cm⁻¹) |

| Stability | Kinetic UV-Vis | Spectrophotometer (λ=450 nm) |

Q. Table 3. Statistical Tests for Data Analysis

| Data Type | Test | Purpose |

|---|---|---|

| Kinetics | Nonlinear regression | Model enzyme activity |

| Group comparisons | One-way ANOVA | Compare means across conditions |

| Outliers | Grubbs’ test | Identify anomalous data points |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.